molecular formula C18H15N5O2 B11436557 N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide

N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide

Cat. No.: B11436557
M. Wt: 333.3 g/mol
InChI Key: WFLZWFULQJPNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide is a synthetic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide typically involves multiple steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide can be compared with other triazoloquinoxaline derivatives, such as:

The uniqueness of N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide

InChI

InChI=1S/C18H15N5O2/c1-2-25-13-9-7-12(8-10-13)20-18(24)16-17-22-19-11-23(17)15-6-4-3-5-14(15)21-16/h3-11H,2H2,1H3,(H,20,24)

InChI Key

WFLZWFULQJPNPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N4C2=NN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.